Endo-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
Endo-9-azabicyclo[3.3.1]nonan-3-ol is a heterocyclic compound containing nitrogen as the only ring heteroatom. It is a derivative of 9-azabicyclo[3.3.1]nonane, which is a bicyclic structure with a nitrogen bridge. This compound is known for its applications in the synthesis of agrochemical agents and medicines .
Mechanism of Action
Target of Action
Endo-9-azabicyclo[3.3.1]nonan-3-ol is a complex organic compound that plays a significant role in various biochemical reactions . .
Mode of Action
The compound is known to interact with its targets through a series of chemical reactions. For instance, a 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a catalyst composed of a ruthenium complex to obtain an this compound derivative .
Biochemical Pathways
The compound is involved in the oxidation of alcohols to afford the corresponding carbonyl compounds . This reaction is part of broader biochemical pathways that play a crucial role in various biological processes.
Result of Action
The result of the compound’s action is the production of carbonyl compounds from the oxidation of alcohols . These carbonyl compounds can then participate in further reactions, contributing to various biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in various biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Endo-9-azabicyclo[3.3.1]nonan-3-ol can be synthesized by reducing 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method involves the use of sodium borohydride in a methanol solvent . Another method utilizes a ruthenium complex as a catalyst in the presence of hydrogen to achieve the reduction .
Industrial Production Methods
The industrial production of this compound typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium catalyst. This method is preferred due to its cost-effectiveness and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
Endo-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The oxidation of alcohols to carbonyl compounds using 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) as a catalyst.
Common Reagents and Conditions
Sodium Borohydride: Used in methanol solvent for reduction reactions.
Ruthenium Complex: Used as a catalyst in the presence of hydrogen for reduction reactions.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Used for the oxidation of alcohols.
Major Products Formed
This compound: Formed from the reduction of 9-azabicyclo[3.3.1]nonan-3-one.
Carbonyl Compounds: Formed from the oxidation of alcohols using ABNO.
Scientific Research Applications
Endo-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Utilized in the development of pharmaceutical agents due to its unique structure and reactivity.
Industry: Employed in the production of agrochemical agents and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: A derivative with a benzyl group, used in similar applications.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Used as a catalyst for oxidation reactions.
Uniqueness
Endo-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of agrochemical and medicinal agents sets it apart from other similar compounds .
Properties
IUPAC Name |
(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-DHBOJHSNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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